3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]propanamide
Overview
Description
3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]propanamide is a useful research compound. Its molecular formula is C23H28N6O2 and its molecular weight is 420.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 420.22737416 g/mol and the complexity rating of the compound is 590. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Urease Inhibition and Therapeutic Applications
Indole-based hybrid oxadiazole scaffolds have been synthesized and evaluated as potent urease inhibitors. These compounds have shown significant inhibitory activity against the urease enzyme, making them valuable in designing therapeutic agents. Their structural confirmation and in vitro screening suggest potential utility in drug development programs (Nazir et al., 2018). Similarly, bi-heterocyclic propanamides incorporating oxadiazole and thiazole rings have exhibited promising urease inhibitory activity, with in-silico molecular docking analysis supporting their in-vitro data. These findings indicate their potential as less cytotoxic agents for therapeutic applications (Abbasi et al., 2020).
Antimicrobial Activity
Azole derivatives, including oxadiazole compounds, have shown good antibacterial activity against various bacterial strains, highlighting their potential as novel antibacterial agents. This activity underscores the versatility of these compounds in addressing microbial resistance (Tumosienė et al., 2012).
Corrosion Inhibition
Oxadiazole derivatives have been evaluated for their corrosion inhibition properties on mild steel in sulphuric acid, demonstrating their ability to form protective layers and inhibit corrosion. These findings are significant for industrial applications, especially in protecting metal surfaces from acidic corrosion (Ammal et al., 2018).
Antidiabetic Potential
Indole-based compounds with oxadiazole scaffolds have also been explored for their antidiabetic potential. Their ability to inhibit the α-glucosidase enzyme, along with low cytotoxicity, positions them as promising leads for developing new antidiabetic therapies (Nazir et al., 2018).
Properties
IUPAC Name |
3-[5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl]-N-[(1-methylimidazol-2-yl)methyl]-N-propan-2-ylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O2/c1-16(2)29(15-20-24-12-13-28(20)3)23(30)11-10-22-27-26-21(31-22)9-8-17-14-25-19-7-5-4-6-18(17)19/h4-7,12-14,16,25H,8-11,15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAXSXXRIWCDBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=NC=CN1C)C(=O)CCC2=NN=C(O2)CCC3=CNC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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